molecular formula C9H18N2O B3027613 [1-(Oxetan-3-yl)piperidin-4-yl]methanamine CAS No. 1349717-14-1

[1-(Oxetan-3-yl)piperidin-4-yl]methanamine

Cat. No.: B3027613
CAS No.: 1349717-14-1
M. Wt: 170.25
InChI Key: GIZLTNAJGHPXLE-UHFFFAOYSA-N
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Description

[1-(Oxetan-3-yl)piperidin-4-yl]methanamine is a chemical compound with the molecular formula C9H18N2O It is a heterocyclic amine that features both an oxetane ring and a piperidine ring

Mechanism of Action

Target of Action

Similar compounds have been found to interact withPeptidyl-prolyl cis-trans isomerase A . This enzyme plays a crucial role in protein folding and cellular homeostasis.

Mode of Action

It is known to catalyze thecis-trans isomerization of proline imidic peptide bonds in oligopeptides . This process is essential for the proper folding of proteins and their subsequent function in the cell.

Biochemical Pathways

The inhibition ofDual Leucine Zipper Kinase (DLK, MAP3K12) has been associated with similar compounds . DLK is involved in various cellular processes, including neuronal development and response to stress.

Result of Action

The inhibition of dlk, as seen with similar compounds, has therapeutic potential for treatment of a number of indications ranging from acute neuronal injury to chronic neurodegenerative disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Oxetan-3-yl)piperidin-4-yl]methanamine typically involves the reaction of oxetane derivatives with piperidine derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where an oxetane ring is introduced to a piperidine precursor. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity level.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxetane ring-opened products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ring-opened products, while reduction may produce reduced amine derivatives.

Scientific Research Applications

[1-(Oxetan-3-yl)piperidin-4-yl]methanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in materials science.

Comparison with Similar Compounds

    [1-(Oxetan-3-yl)piperidin-4-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.

    [1-(Oxetan-3-yl)piperidin-4-yl]acetate: An ester derivative with different reactivity and applications.

Uniqueness: [1-(Oxetan-3-yl)piperidin-4-yl]methanamine is unique due to its combination of an oxetane ring and a piperidine ring, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

[1-(oxetan-3-yl)piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-5-8-1-3-11(4-2-8)9-6-12-7-9/h8-9H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZLTNAJGHPXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296567
Record name 1-(3-Oxetanyl)-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349717-14-1
Record name 1-(3-Oxetanyl)-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349717-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Oxetanyl)-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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